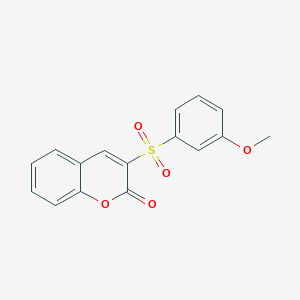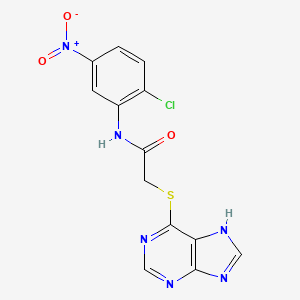![molecular formula C20H25F2N5 B15119767 2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B15119767.png)
2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a piperazine ring substituted with a difluorophenyl group and a pyrrolidine ring
Vorbereitungsmethoden
The synthesis of 2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized, often starting from commercially available piperazine derivatives.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable difluorophenyl halide reacts with the piperazine intermediate.
Formation of the Pyrimidine Core: The pyrimidine core is constructed through a series of condensation reactions involving appropriate precursors.
Final Assembly: The pyrrolidine ring is introduced in the final step, typically through a cyclization reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Analyse Chemischer Reaktionen
2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings or the piperazine ring are replaced by other substituents.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Biological Research: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a drug candidate.
Pharmaceutical Industry: It is explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules, aiding in the development of new chemical entities.
Wirkmechanismus
The mechanism of action of 2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. It is believed to modulate the activity of certain receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, 2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2-{4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine: Differing only in the position of the fluorine atoms on the phenyl ring.
2-{4-[(2,5-Dichlorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine: Featuring chlorine atoms instead of fluorine atoms.
2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(morpholin-1-yl)pyrimidine: Substituting the pyrrolidine ring with a morpholine ring.
Eigenschaften
Molekularformel |
C20H25F2N5 |
|---|---|
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
2-[4-[(2,5-difluorophenyl)methyl]piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C20H25F2N5/c1-15-12-19(26-6-2-3-7-26)24-20(23-15)27-10-8-25(9-11-27)14-16-13-17(21)4-5-18(16)22/h4-5,12-13H,2-3,6-11,14H2,1H3 |
InChI-Schlüssel |
ONDNTDWQFHYDDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CC3=C(C=CC(=C3)F)F)N4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-Dimethyl-6-[4-(propan-2-yl)piperazin-1-yl]pyridazine](/img/structure/B15119688.png)

![6-[2-(Morpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B15119691.png)

![5-Methoxy-2-({1-[(5-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B15119700.png)

![4-[1-(Pyrimidin-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B15119710.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine](/img/structure/B15119720.png)
![4-[(4-cyanophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide](/img/structure/B15119722.png)
![4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B15119724.png)
![N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B15119736.png)
![N-ethyl-4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B15119741.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methylpyrimidine](/img/structure/B15119756.png)
![2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B15119762.png)
